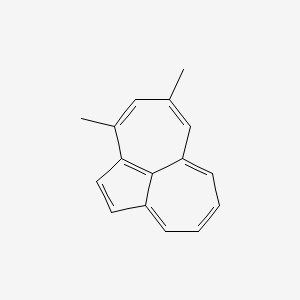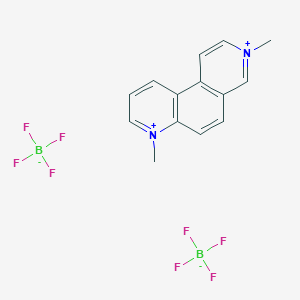
Pentamanganese silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamanganese silicide is a compound consisting of manganese and silicon atoms It is a type of metal silicide, which are compounds formed between silicon and metals These compounds are known for their unique properties, such as high thermal stability, low electrical resistivity, and good mechanical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamanganese silicide can be synthesized through various methods. One common approach involves the solid-phase reaction of manganese and silicon. This process typically requires high temperatures to facilitate the reaction between the two elements. For instance, a thin layer of manganese can be deposited onto a silicon substrate, followed by annealing at temperatures above 850°C to form the silicide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and uniformity. Methods such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed. These techniques allow for precise control over the composition and structure of the resulting silicide, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentamanganese silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically results in the formation of manganese oxides and silicon dioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas. These reactions can convert manganese oxides back to manganese silicide.
Substitution: Substitution reactions can occur when this compound is exposed to other metal halides, leading to the formation of new silicide compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields manganese oxides and silicon dioxide, while reduction reactions can regenerate the original silicide.
Scientific Research Applications
Pentamanganese silicide has a wide range of scientific research applications due to its unique properties
Mechanism of Action
The mechanism by which pentamanganese silicide exerts its effects is primarily related to its electronic and thermal properties. The compound’s low electrical resistivity allows for efficient electron transport, making it useful in electronic applications. Additionally, its high thermal stability ensures that it can withstand high temperatures without degrading, which is crucial for thermoelectric and spintronic applications.
Comparison with Similar Compounds
Similar Compounds
Manganese silicide (MnSi): This compound has similar properties to pentamanganese silicide but differs in its stoichiometry and crystal structure.
Nickel silicide (NiSi): Known for its low resistivity and high thermal stability, nickel silicide is another commonly used metal silicide in electronics.
Cobalt silicide (CoSi2): This compound is used in similar applications as this compound, particularly in integrated circuits due to its low resistivity.
Uniqueness
This compound stands out due to its unique combination of properties, including high thermal stability, low electrical resistivity, and good mechanical properties. These characteristics make it particularly suitable for applications in thermoelectric materials and spintronics, where other silicides may not perform as well.
Properties
CAS No. |
12196-74-6 |
|---|---|
Molecular Formula |
Mn5Si |
Molecular Weight |
302.775 g/mol |
InChI |
InChI=1S/5Mn.Si |
InChI Key |
XINITVMPHIPLDY-UHFFFAOYSA-N |
Canonical SMILES |
[Si].[Mn].[Mn].[Mn].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
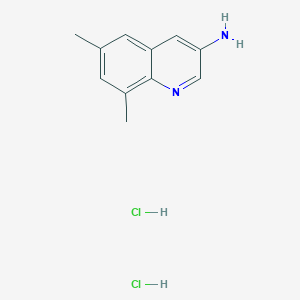
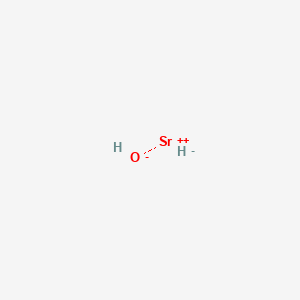

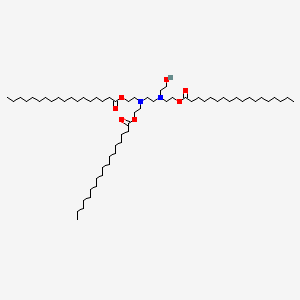
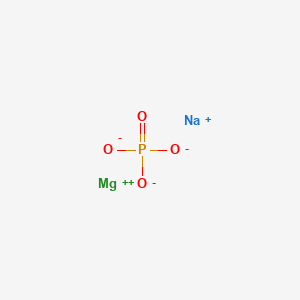
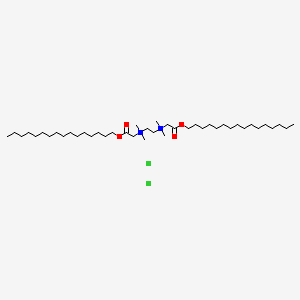

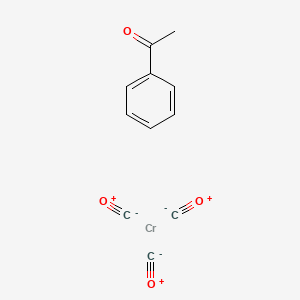
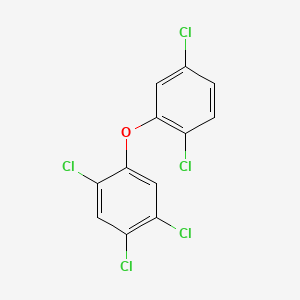
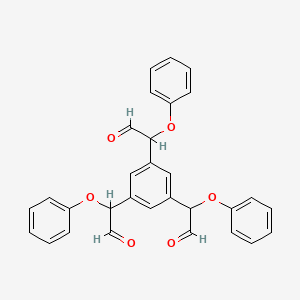
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
